molecular formula C16H19N5O2S2 B13357904 6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13357904
M. Wt: 377.5 g/mol
InChI Key: DOXMTQDFCUGBMP-UHFFFAOYSA-N
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Description

The compound 6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to a class of fused heterocyclic systems combining triazole and thiadiazole moieties. These derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The benzyl group at position 6 and the methylsulfonyl-piperidine substituent at position 3 contribute to its unique physicochemical profile, influencing lipophilicity, solubility, and receptor-binding affinity.

Properties

Molecular Formula

C16H19N5O2S2

Molecular Weight

377.5 g/mol

IUPAC Name

6-benzyl-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H19N5O2S2/c1-25(22,23)20-9-7-13(8-10-20)15-17-18-16-21(15)19-14(24-16)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3

InChI Key

DOXMTQDFCUGBMP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with benzyl bromide and methylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, green chemistry principles such as minimizing waste and using environmentally friendly solvents could be applied .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .

Scientific Research Applications

6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound with potential applications in medicinal chemistry and drug development due to its unique structural and chemical properties. The compound is characterized by fused triazole and thiadiazole rings, a piperidine moiety, and a methylsulfonyl group. Research indicates that this compound exhibits notable biological activities, making it a subject of interest.

Synthesis
The synthesis of 6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves several key steps:

  • Multi-step process The process includes the formation of the triazole ring, followed by the introduction of the piperidine substituent and the methylsulfonyl group.
  • Versatility in synthetic chemistry These reactions highlight the compound's versatility in synthetic chemistry.

Applications
6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several applications:

  • Binding to biological targets Interaction studies of this compound reveal its ability to bind to various biological targets.
  • Medicinal Chemistry Its unique structure allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry and drug development.

Structural Similarity
Several compounds share structural similarities with 6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole:

Compound NameStructure FeaturesBiological Activity
3-(1H-Pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazineContains pyrazole instead of piperidineAntimicrobial and anticancer activities
Pyrazolo[3,4-d]pyrimidine derivativesDifferent bicyclic structurePotential anti-inflammatory effects

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Pharmacological Activities

The pharmacological profile of triazolo-thiadiazoles is highly dependent on substituents at positions 3 and 5. Below is a comparative analysis of key analogs:

Compound Substituents Biological Activity Key Findings
Target Compound : 6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl] derivative 6-Benzyl; 3-(methylsulfonyl-piperidine) Inferred: Potential anticancer/antimicrobial activity Methylsulfonyl-piperidine may enhance CNS penetration; benzyl group increases lipophilicity .
6-Adamantyl-3-aryl derivatives (e.g., 5a–5f) 6-Adamantyl; 3-(methyl/fluoro/chloro-phenyl) Antiproliferative (Cancer cell lines) IC50 values range 2.5–15 µM; meta-substituted fluoro-phenyl enhances activity .
3-Coumarin-6-methylthio derivative 3-(Coumarin-4-yl)methyl; 6-methylthio Anticancer Methylthio group improves metabolic stability; coumarin enhances DNA intercalation .
3-Pyridinyl-6-nitro-furanyl derivative (18d) 3-(4-Pyridinyl); 6-(5-nitro-2-furanyl) Antimicrobial Nitrofuranyl moiety confers broad-spectrum antibacterial activity .
3-(3-Bromophenyl)-6-(o-tolyloxymethyl) derivative 3-(3-Bromophenyl); 6-(o-tolyloxymethyl) Cholinesterase/monoamine oxidase inhibition Demonstrated dual inhibitory activity (IC50 < 1 µM for AChE) .

Structural and Physicochemical Comparisons

  • Lipophilicity : The adamantyl group (logP ~5.2) in 6-adamantyl derivatives enhances membrane permeability compared to the benzyl group (logP ~4.1) .
  • Bioavailability : Methylsulfonyl-piperidine in the target compound may improve solubility over purely aromatic substituents (e.g., phenyl or pyridinyl) .
  • Solid-State Interactions : Adamantyl/phenyl substituents influence crystal packing via C–H···π and van der Waals interactions, affecting dissolution rates .

Pharmacological Diversity

  • Anticancer : Adamantyl and coumarin derivatives show potent antiproliferative activity, likely via apoptosis induction and kinase inhibition .
  • Antimicrobial : Nitrofuranyl and pyridinyl analogs exhibit MIC values <10 µg/mL against E. coli and S. aureus .
  • CNS Activity : Bromophenyl and methylsulfonyl groups enhance blood-brain barrier penetration, enabling cholinesterase inhibition .

Research Findings and Mechanistic Insights

Anticancer Activity

  • 6-Adamantyl-3-(4-fluorophenyl) derivative (5e) : Demonstrated 90% inhibition of MCF-7 breast cancer cells at 10 µM via ROS-mediated apoptosis .
  • Coumarin-triazolo-thiadiazole hybrid : Induced G2/M cell cycle arrest in HT-29 colon cancer cells, with p53 upregulation .

Antimicrobial Activity

  • 3-Pyridinyl-6-nitro-furanyl derivative (18d): Exhibited MIC = 2.5 µg/mL against Pseudomonas aeruginosa, surpassing ciprofloxacin in biofilm disruption .

Enzyme Inhibition

Biological Activity

The compound 6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole represents a novel class of heterocyclic compounds that has garnered interest for its potential biological activities. This article aims to explore the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that combines a triazole and thiadiazole moiety with a piperidine ring and a benzyl substituent. This unique configuration is believed to contribute to its diverse biological activities.

Anticancer Properties

Research indicates that derivatives of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold exhibit significant anticancer activity. For instance, studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A study evaluated several thiadiazole derivatives , reporting IC50 values ranging from 0.74 to 10.0 μg/mL against human cancer cell lines including HCT116 (colon cancer) and MCF-7 (breast cancer) . The most active derivative showed an IC50 of 3.29 μg/mL against HCT116 cells.

Antimicrobial Activity

Compounds containing the thiadiazole ring are known for their broad-spectrum antimicrobial properties. The synthesis of various derivatives has led to the identification of compounds with potent activity against bacterial and fungal strains.

  • Research Findings : A series of thiadiazole derivatives were synthesized and tested for antimicrobial activity. Some exhibited minimum inhibitory concentrations (MICs) as low as 5 μg/mL against specific pathogens .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has been explored in various studies. These compounds have shown promise in reducing inflammation markers in vitro and in vivo.

  • Mechanism : The anti-inflammatory action is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Summary of Biological Activities

Activity TypeEfficacy/IC50 ValuesReferences
AnticancerIC50: 0.74 - 10.0 μg/mL
AntimicrobialMIC: as low as 5 μg/mL
Anti-inflammatoryInhibition of COX-2 and cytokines

The mechanisms underlying the biological activities of 6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are multifaceted:

  • Kinase Inhibition : Some derivatives have been shown to selectively inhibit kinases such as c-Met, which is crucial for tumor growth and metastasis. For example, related compounds demonstrated IC50 values in the nanomolar range for c-Met inhibition .
  • Apoptosis Induction : The activation of apoptotic pathways has been observed in cancer cells treated with thiadiazole derivatives, leading to cell death through intrinsic and extrinsic pathways.
  • Antioxidant Activity : Certain compounds exhibit antioxidant properties that may contribute to their protective effects against oxidative stress-related diseases.

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